![molecular formula C14H15N3O4S B4580802 N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)
N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
Overview
Description
The synthesis and analysis of N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide and similar compounds involve complex organic synthesis techniques, detailed structural characterization, and thorough investigation of their chemical and physical properties. These compounds often find applications in various fields, including pharmaceuticals, due to their unique chemical structures and properties.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions, starting from simple precursors to build the complex molecular structure. For example, synthesis processes might involve condensation reactions, cyclization steps, and functional group transformations. The synthesis of pyrimidinone derivatives, as reported by Hossan et al. (2012), involves condensation and cyclization steps using starting materials like citrazinic acid (Hossan, Al-Omar, Abu-Melha, & Amr, 2012).
Molecular Structure Analysis
The analysis of the molecular structure of such compounds is crucial for understanding their chemical behavior. Techniques like X-ray crystallography provide detailed insights into the molecular geometry, confirming the presence of specific functional groups and the overall molecular conformation. The study by Subasri et al. (2016) on closely related compounds showcases the use of X-ray crystallography to elucidate the molecular structure, revealing a folded conformation stabilized by intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).
Chemical Reactions and Properties
The chemical reactivity of such compounds is influenced by their functional groups. They may undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, depending on the reacting conditions and the presence of specific functional groups. The study by Farouk, Ibrahim, and El-Gohary (2021) explores the chemical behavior of a pyrimidine derivative towards various amines, showcasing the compound's versatility in forming different heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).
Scientific Research Applications
Pharmacokinetics and Disposition
A derivative of this compound, PF-06282999, has been studied for its pharmacokinetics and disposition across animals and humans. It is an irreversible inactivator of myeloperoxidase and is in clinical trials for cardiovascular diseases. This derivative has shown resistance to metabolic turnover and is projected to be eliminated primarily through renal excretion in humans (Dong et al., 2016).
Anti-inflammatory and Analgesic Activity
Pyrimidine derivatives, including those structurally related to N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, have shown potential in anti-inflammatory and analgesic activities. Some derivatives exhibited significant activity in this regard at certain dosages (Sondhi et al., 2009).
Anticonvulsant Agents
Thioacetamide derivatives of pyrimidine, closely related to the compound , have been synthesized and evaluated as potential anticonvulsant agents. These derivatives showed moderate anticonvulsant activity in in vivo studies (Severina et al., 2020).
Antimalarial Drug Synthesis
N-(2-Hydroxyphenyl)acetamide, a compound related to N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide, is an intermediate in the synthesis of antimalarial drugs. Its synthesis has been optimized using various catalysts and conditions for efficient drug production (Magadum & Yadav, 2018).
Antimicrobial Activity
Novel thienopyrimidine linked rhodanine derivatives, structurally similar to the compound , have shown significant antimicrobial potency against various bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Kerru et al., 2019).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-2-21-10-6-4-3-5-9(10)15-13(20)8-22-14-16-11(18)7-12(19)17-14/h3-7H,2,8H2,1H3,(H,15,20)(H2,16,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKGLXSHVOKEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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